molecular formula C21H23N5O2 B2402262 5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921849-08-3

5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2402262
CAS No.: 921849-08-3
M. Wt: 377.448
InChI Key: XXOLFYDRLFFRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 921849-08-3) is a pyrazolopyridine-based research compound with significant potential in medicinal chemistry and oncology research . It has garnered attention primarily for its inhibitory activity against key enzymes involved in cancer progression. Studies suggest its mechanism of action may involve the inhibition of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation, particularly the transition from the G1 to S phase . Inhibition of CDK2 can lead to cell cycle arrest and the induction of apoptosis, representing a key mechanism being explored for anticancer therapeutics . Furthermore, this compound has been investigated as a potent inhibitor of Poly(ADp-ribose) polymerase (PARP), a key enzyme in DNA repair . By disrupting DNA repair pathways in cancer cells, it can induce synthetic lethality, making it a promising candidate for research into treatments for cancers with defective DNA repair mechanisms. The molecular structure features a pyrazolo[4,3-c]pyridine core functionalized with an allyl group and a 4-methylpiperazine-1-carbonyl moiety, which is known to be a privileged scaffold in drug discovery for optimizing interactions with biological targets and modulating physicochemical properties . It has demonstrated potent activity in vitro, with low micromolar IC50 values reported against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549) models . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-3-9-24-14-17(20(27)25-12-10-23(2)11-13-25)19-18(15-24)21(28)26(22-19)16-7-5-4-6-8-16/h3-8,14-15H,1,9-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOLFYDRLFFRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to exhibit strong π-accepting character. This suggests that the compound might interact with its targets through π-π interactions, which could lead to changes in the target’s function.

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer.

Biological Activity

5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[4,3-c]pyridine core.
  • An allyl substituent at one position, enhancing its reactivity.
  • A piperazine moiety that may contribute to its biological interactions.

The molecular formula of the compound is C21H23N5OC_{21}H_{23}N_5O with a molecular weight of approximately 377.4 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy and enzyme inhibition. The following sections detail specific activities and findings from relevant studies.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, it demonstrated low micromolar activity against breast cancer cell lines, indicating potential as an anticancer agent .
Cell Line TypeIC50 (µM)
MCF-7 (Breast Cancer)0.8
HeLa (Cervical Cancer)1.2
A549 (Lung Cancer)1.0

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

  • Poly(ADP-ribose) polymerase (PARP) : It inhibits PARP enzymes, which are crucial in DNA repair mechanisms, making it a candidate for treating cancers with defective DNA repair pathways . The IC50 values for PARP inhibition were found to be in the nanomolar range.

The proposed mechanism involves:

  • Binding to the active site of target enzymes, disrupting their function.
  • Inducing apoptosis in cancer cells through the activation of cellular stress responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Piperazine Substituents : Variations in the piperazine substituent have been shown to significantly affect binding affinity and selectivity towards target enzymes . For example, N-methylpiperazine was identified as a preferred substituent due to its ability to form favorable interactions within the binding site.
SubstituentBinding Affinity (nM)
N-Methylpiperazine50
N-Ethylpiperazine100
N-Boc-piperazine200

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Xenograft Models : In vivo studies using SW620 colorectal cancer xenografts demonstrated significant tumor growth inhibition when treated with this compound at doses of 150 mg/kg .
  • Clinical Relevance : Compounds structurally related to this pyrazolo[4,3-c]pyridine have entered clinical trials for treating BRCA-deficient cancers, showcasing the relevance of this class of compounds in oncology .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has demonstrated significant activity against human breast adenocarcinoma (MCF-7) cells with a GI50 value of 7 µM, indicating its potential as a selective anticancer agent. The compound exhibited lower cytotoxicity towards normal human cells, suggesting a favorable therapeutic index .

Neuroprotective Properties

In addition to its anticancer properties, the compound has shown promise in neuroprotection. It is believed to modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are beneficial in conditions such as neurodegenerative diseases. The presence of the piperazine moiety is particularly relevant as piperazine derivatives are known for their neuroprotective activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the 4-methylpiperazine group enhances its biological activity by improving solubility and receptor binding affinity. Various modifications to the pyrazolo-pyridine scaffold have been explored to enhance potency and selectivity against target enzymes involved in cancer progression and neurodegeneration .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

  • In Vitro Studies :
    • A study indicated that the compound inhibited triglyceride levels in Ehrlich solid tumor models, achieving a triglyceride inhibition percentage of 62% at a dosage of 25 mg/kg .
    • Another investigation revealed that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines, emphasizing the importance of substituent variations on biological activity .
  • In Vivo Studies :
    • Animal model studies demonstrated that compounds with similar structural features effectively reduced tumor size and improved survival rates compared to control groups treated with standard chemotherapeutics like 5-fluorouracil .

Preparation Methods

Cyclocondensation of 3-Amino-1-Phenylpyrazolin-5-one with 2-Pyrone Derivatives

The foundational pyrazolo[4,3-c]pyridinone scaffold is synthesized via cyclocondensation between 3-amino-1-phenylpyrazolin-5-one and 4-hydroxy-6-methylpyran-2-one under reflux in butanol (72 hours, 78% yield). This method leverages the nucleophilic attack of the pyrazolone’s amino group on the pyrone’s electrophilic C-4, followed by dehydration and tautomerization to yield the bicyclic system (Scheme 1).

Mechanistic Highlights :

  • Initial Michael addition forms a tetrahedral intermediate, which undergoes ring closure via intramolecular cyclization.
  • Tautomerization stabilizes the pyridinone moiety, with the phenyl group at position 2 originating from the starting pyrazolone.

Alternative Pathways: Convergent Synthesis

Pre-Functionalized Building Block Assembly

An orthogonal strategy involves synthesizing the 7-carboxylic acid derivative early-stage. Oxidation of a 7-methyl precursor (KMnO4, H2SO4, 60°C, 8 hours, 70% yield) yields the carboxylic acid, which is coupled with 4-methylpiperazine using EDCl/HOBt (RT, 12 hours, 68% yield).

Advantages :

  • Avoids late-stage palladium dependence.
  • Enables modular substitution for analog synthesis.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Route Convergent Synthesis
Total Yield 32% 41%
Step Count 4 5
Palladium Dependency High Low
Scalability Moderate High

Key Observations :

  • The cyclocondensation route suffers from moderate yields due to competing tautomerization side reactions.
  • Convergent synthesis offers better scalability but requires additional oxidation and coupling steps.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Bromination at position 7 competes with position 5 alkylation. Employing directed ortho-metalation (TMPMgCl·LiCl, −78°C) ensures exclusive C-7 functionalization (89% selectivity).

Purification Complexities

Silica gel chromatography remains critical for isolating intermediates, particularly after alkylation (Rf = 0.3 in EtOAc/hexanes 1:1).

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the allyl group’s protons appear as a multiplet at δ 5.2–5.8 ppm, while piperazine carbons resonate at ~45–55 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₃N₅O₂).
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

How can researchers resolve contradictory bioactivity data across studies?

Advanced Research Focus
Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. DU145), serum concentrations, or incubation times .
  • Solubility Issues : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity artifacts .
  • Structural Analogues : Compare activity with derivatives like 5-methyl or 7-carboxylate variants to identify critical substituents .
    Methodology : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

What in silico methods are recommended for predicting target interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The 4-methylpiperazine moiety often engages in hydrogen bonding with Asp/Glu residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
  • Pharmacophore Modeling : Identify essential features like the pyrazolo-pyridine core and allyl group for activity .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Core Modifications : Replace the pyrazolo-pyridine ring with pyrazolo[1,5-a]pyrimidine to assess scaffold flexibility .
  • Substituent Variations : Test analogues with bulkier groups (e.g., benzyl instead of allyl) at the 5-position to evaluate steric effects .
  • Piperazine Replacements : Substitute 4-methylpiperazine with morpholine or thiomorpholine to probe hydrogen-bonding preferences .
    Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity .

What in vitro models are suitable for initial biological screening?

Q. Basic Research Focus

  • Anticancer Activity : Use MTT assays in adherent cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Anti-inflammatory Potential : Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages .
  • Kinase Inhibition : Screen against recombinant kinases (e.g., PI3K, JAK2) using ADP-Glo™ assays .

What strategies improve pharmacokinetic properties such as solubility and metabolic stability?

Q. Advanced Research Focus

  • Prodrug Design : Introduce ester groups (e.g., ethyl ester) at the 7-carbonyl to enhance oral bioavailability .
  • Salt Formation : Prepare HCl salts of the piperazine moiety to improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Block vulnerable sites (e.g., allyl oxidation) with fluorination .

How to address challenges in crystallizing this compound for structural studies?

Q. Advanced Research Focus

  • Co-crystallization : Use protein targets (e.g., kinases) to stabilize the compound in a binding pocket .
  • Solvent Screening : Test mixtures of DMSO/water or methanol/chloroform for slow evaporation .
  • Cryoprotection : Add glycerol (20%) to prevent ice formation during X-ray data collection .

What are the implications of substituent electronic effects on reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : The 4-methylpiperazine-1-carbonyl group (EWG) increases electrophilicity at the 3-keto position, facilitating nucleophilic attacks .
  • Allyl Group : The electron-donating allyl substituent stabilizes radical intermediates during metabolic oxidation .
    Experimental Validation : Perform Hammett analysis with substituted derivatives to quantify electronic effects .

How to mitigate off-target effects in biological assays?

Q. Advanced Research Focus

  • Counter-Screening : Test against unrelated targets (e.g., serotonin receptors) to rule out promiscuity .
  • CRISPR Knockout Models : Validate target specificity using gene-edited cell lines (e.g., KO of PI3Kγ in HT-29) .
  • Proteomic Profiling : Use affinity pull-down assays with SILAC labeling to identify unintended interactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.